(S)-(-)-Perillic acid

Description

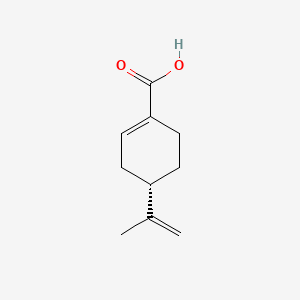

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMSBUVCWHORP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23635-14-5 | |

| Record name | S-(-)-Perillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-Perillic Acid: A Technical Guide for Researchers

An In-depth Examination of the Properties, Biological Activity, and Methodologies of a Promising Natural Compound

This technical guide provides a comprehensive overview of (S)-(-)-Perillic acid, a monoterpene with significant potential in drug development, particularly in the fields of oncology and microbiology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental protocols necessary for its investigation.

Core Data of this compound

This compound is a derivative of limonene and a key metabolite of perillyl alcohol.[1] Its fundamental properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 23635-14-5[2][3] |

| Molecular Formula | C₁₀H₁₄O₂[2][3] |

| Molecular Weight | 166.22 g/mol [1][2] |

| Synonyms | (S)-4-Isopropenylcyclohex-1-ene-1-carboxylic acid[3] |

| Appearance | Flakes[4] |

| Melting Point | 129-131 °C[4] |

| Storage Temperature | 2-8°C[4] |

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anticancer and antimicrobial properties. Its primary mechanism of action in cancer cells is the inhibition of protein prenylation, a critical post-translational modification for many proteins involved in cell signaling and proliferation, including the oncoprotein Ras.[4][5] By inhibiting farnesyltransferase and geranylgeranyltransferases, perillic acid disrupts the proper localization and function of these proteins, leading to cell cycle arrest and apoptosis.

Anticancer Effects

Research has shown that this compound can induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in various cancer cell lines.[5] This is associated with the modulation of key regulatory proteins. The inhibition of Ras prenylation is a central event, preventing its membrane association and subsequent activation of downstream pro-proliferative signaling pathways.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of microorganisms. While the exact mechanism is not as extensively studied as its anticancer effects, it is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound Derivatives

A general method for the synthesis of amide derivatives of this compound for structure-activity relationship studies is as follows:

-

Dissolve 1.0 mmol of this compound, 0.75 mmol of HOBt·xH₂O, and 0.75 mmol of EDC·HCl in 20 mL of DMF.

-

Stir the solution for 10 minutes at room temperature.

-

Add 1.0 mmol of the desired amine (e.g., 3-(trifluoromethyl)aniline).

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Add 30 mL of water to the reaction mixture while stirring.

-

Extract the aqueous phase with ethyl acetate (2 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide derivative.[2]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and culture in a humidified 5% CO₂ incubator at 37°C for 24 hours.

-

Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (or its derivatives). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under the same conditions.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate for 5-10 seconds to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population treated with this compound.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and PARP.

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[3][7]

Conclusion

This compound is a natural compound with well-documented anticancer and antimicrobial activities. Its ability to inhibit protein prenylation makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its properties and the key experimental methodologies required for its study, serving as a valuable resource for researchers in the field.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. scribd.com [scribd.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to the Natural Sources and Botanical Origin of (S)-(-)-Perillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid derived from the oxidation of (S)-(-)-limonene, has garnered significant attention in the scientific community for its potential therapeutic applications, including its promising anticancer properties. This technical guide provides a comprehensive overview of the natural sources and botanical origin of this compound, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its occurrence in nature. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Primary Botanical Source: Perilla frutescens

The principal botanical origin of this compound is Perilla frutescens (L.) Britton, an annual herb belonging to the mint family, Lamiaceae.[1] This plant is widely cultivated in East Asian countries such as China, Japan, and Korea, where it is utilized for culinary and medicinal purposes. Perilla frutescens exists in several varieties and chemotypes, each characterized by a distinct profile of secondary metabolites. The leaves, in particular, are a rich source of essential oils and other bioactive compounds. While this compound is not a major component of the volatile essential oil, it is a key metabolite in the plant's secondary metabolic pathways.

Biosynthesis of this compound in Perilla frutescens

The biosynthesis of this compound in Perilla frutescens is an intricate process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

Geranyl pyrophosphate (GPP), a ten-carbon intermediate, is formed by the condensation of IPP and DMAPP. In Perilla frutescens, GPP is then cyclized by the enzyme limonene synthase to produce (S)-(-)-limonene. The subsequent steps involve a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. These enzymes sequentially hydroxylate the methyl group at the C7 position of the limonene ring to form perillyl alcohol, which is then further oxidized to perillaldehyde. The final step in the pathway is the oxidation of perillaldehyde to this compound.

Other Natural Sources and Biotransformation

While Perilla frutescens is the primary botanical source, this compound can also be found as a metabolite of limonene in other biological systems. Limonene is a ubiquitous monoterpene found in high concentrations in the essential oils of citrus fruits. Consequently, microorganisms capable of metabolizing limonene are a significant alternative source of perillic acid.

Several species of bacteria, yeasts, and fungi have been identified to efficiently convert (R)-(+)-limonene or (S)-(-)-limonene into their corresponding perillic acid isomers through biotransformation processes. This microbial production offers a promising and sustainable alternative to chemical synthesis or extraction from low-yielding natural sources.

Quantitative Data on this compound in Natural Sources

Direct quantitative data on the concentration of this compound in Perilla frutescens is limited in publicly available literature. Most analyses of Perilla essential oils focus on the more volatile components like perillaldehyde and limonene, often overlooking the less volatile perillic acid. However, one study has indicated that the concentration of perillic acid is significantly higher in the purple variety of Perilla frutescens compared to the green variety, although specific quantitative values were not provided.

Future research employing targeted analytical methods is necessary to establish a comprehensive quantitative profile of this compound across different Perilla frutescens varieties, tissues, and developmental stages.

Experimental Protocols

Extraction of this compound from Perilla frutescens

The following is a generalized protocol for the extraction of moderately polar monoterpenoid acids like perillic acid from plant material, which can be optimized for Perilla frutescens.

Materials:

-

Fresh or dried leaves of Perilla frutescens

-

Methanol or ethanol (HPLC grade)

-

Dichloromethane or ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl) or Formic acid

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind dried plant material to a fine powder.

-

Solvent Extraction:

-

Macerate the plant material in methanol or ethanol (e.g., 1:10 w/v) for 24 hours at room temperature.

-

Alternatively, perform sonication-assisted extraction for a shorter duration (e.g., 3 x 30 minutes).

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Acidification and Liquid-Liquid Partitioning:

-

Resuspend the concentrated extract in acidified water (pH 2-3 with HCl or formic acid).

-

Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate (repeat 3 times).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Final Concentration: Evaporate the solvent to yield the crude extract containing this compound.

-

Purification (Optional): For higher purity, the crude extract can be subjected to further purification using Solid Phase Extraction (SPE) or column chromatography.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its carboxylic acid group, this compound requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic behavior.

Materials:

-

Crude extract containing this compound

-

Derivatization agent (e.g., BSTFA with 1% TMCS, or diazomethane)

-

Internal standard (e.g., a structurally similar carboxylic acid not present in the sample)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the dried extract in a suitable solvent (e.g., pyridine or ethyl acetate).

-

Add the internal standard.

-

Add the derivatization agent (e.g., BSTFA with 1% TMCS) and heat at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Quantification:

-

Identify the TMS-derivatized perillic acid peak based on its retention time and mass spectrum.

-

Quantify the amount of perillic acid by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve prepared with authentic standards.

-

Conclusion

This compound is a naturally occurring monoterpenoid with significant therapeutic potential, primarily found in the plant Perilla frutescens. Its biosynthesis originates from the common isoprenoid precursors and involves a series of enzymatic steps, including the cyclization of geranyl pyrophosphate to limonene and subsequent oxidations. While direct quantitative data in its primary botanical source remains an area for further investigation, established extraction and analytical methodologies, such as GC-MS following derivatization, provide a robust framework for its quantification. The information presented in this guide offers a solid foundation for researchers and professionals seeking to explore the natural sourcing, chemistry, and pharmacological applications of this promising compound.

References

Biosynthesis of (S)-(-)-Perillic Acid from Limonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid derived from limonene, has garnered significant interest in the pharmaceutical industry due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Understanding its biosynthetic pathway is crucial for developing efficient and sustainable production methods, moving beyond reliance on plant extraction or complex chemical synthesis. This technical guide provides an in-depth overview of the enzymatic conversion of (S)-(-)-limonene to this compound, detailing the enzymes involved, their kinetic properties, and the experimental protocols for both whole-cell biotransformation and individual enzyme assays.

The Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound from (S)-(-)-limonene is a three-step oxidative pathway mediated by a series of specific enzymes. This cascade involves the sequential hydroxylation of the methyl group at the C7 position of limonene, followed by two subsequent oxidation steps.

-

Step 1: Hydroxylation of Limonene to Perillyl Alcohol The initial and often rate-limiting step is the regioselective hydroxylation of the C7-methyl group of (S)-(-)-limonene to form (S)-(-)-perillyl alcohol. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically a limonene-7-hydroxylase. These enzymes are heme-containing proteins that utilize molecular oxygen and a reductase partner (a cytochrome P450 reductase) to introduce a hydroxyl group onto the substrate.

-

Step 2: Oxidation of Perillyl Alcohol to Perillyl Aldehyde The newly formed perillyl alcohol is then oxidized to (S)-(-)-perillyl aldehyde. This conversion is carried out by an NAD⁺-dependent perillyl alcohol dehydrogenase . This enzyme belongs to the family of oxidoreductases and facilitates the transfer of a hydride ion from the alcohol to the cofactor NAD⁺, resulting in the formation of an aldehyde and NADH.[1]

-

Step 3: Oxidation of Perillyl Aldehyde to Perillic Acid The final step in the pathway is the oxidation of perillyl aldehyde to the target molecule, this compound. This reaction is catalyzed by a perillyl aldehyde dehydrogenase , which also typically utilizes NAD⁺ as a cofactor. This enzyme ensures the final conversion to the carboxylic acid, completing the biosynthetic sequence.

The entire biosynthetic pathway can be visualized as a linear progression:

Quantitative Data on Key Enzymes

While comprehensive kinetic data for the specific enzymes from a single organism is not fully available in the literature, the following tables summarize available data and typical ranges for the enzyme classes involved in this pathway. This information is crucial for designing and optimizing biotransformation processes.

Table 1: Kinetic Parameters of Limonene Hydroxylases (Cytochrome P450)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temp. (°C) | Reference |

| Mentha spicata (Spearmint) | (-)-Limonene | Not Reported | Not Reported | ~7.5 | ~30 | [2] |

| Recombinant E. coli (CYP153A6) | (S)-Limonene | Not Reported | Not Reported | ~7.4 | ~30 | [3] |

Note: Specific kinetic parameters for purified limonene-7-hydroxylases are not widely reported. The activity is often measured in whole-cell systems or microsomal fractions, making direct comparison of Vmax values challenging.

Table 2: Kinetic Parameters of Alcohol Dehydrogenases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Pseudomonas sp. | Perillyl Alcohol | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Arabidopsis thaliana (recombinant) | Ethanol | ~25 | High | 10.5 | Not Reported | [4] |

| Human Stomach (recombinant) | Ethanol | 25 | 92 | 7.5 | 25 | [5] |

Note: While a perillyl alcohol dehydrogenase has been identified, its detailed kinetic characterization is limited. The data for other alcohol dehydrogenases are provided for comparative purposes.

Table 3: Kinetic Parameters of Aldehyde Dehydrogenases

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Human Erythrocytes | Acetaldehyde | 0.59 ± 0.06 | 0.88 ± 0.05 | ~8.0 | 37 | [6][7] |

| Bovine Lens | Acetaldehyde | Michaelis-Menten kinetics observed | Not Reported | Not Reported | Not Reported | [8] |

Note: Specific kinetic data for perillyl aldehyde dehydrogenase is scarce. The provided data for other aldehyde dehydrogenases illustrates the typical affinity and turnover rates for this class of enzymes.

Experimental Protocols

Detailed methodologies are essential for the successful replication and optimization of the biosynthesis of perillic acid. The following sections provide protocols for whole-cell biotransformation and representative enzyme assays.

Whole-Cell Biotransformation Protocols

Whole-cell biocatalysis is a common approach for producing perillic acid from limonene, as it circumvents the need for enzyme purification and cofactor regeneration.

1. Biotransformation using Pseudomonas putida

Pseudomonas putida strains are well-known for their ability to metabolize a wide range of organic compounds, including terpenes.

-

Strain: Pseudomonas putida (e.g., DSM 12264, MTCC 1072).

-

Culture Medium: A minimal salt medium supplemented with a carbon source (e.g., glucose or glycerol) and trace elements.

-

Inoculum Preparation: A seed culture is grown overnight in a rich medium (e.g., LB broth) at 30°C with shaking.

-

Biotransformation Conditions:

-

Inoculate the production medium with the seed culture to an initial OD₆₀₀ of ~0.1.

-

Grow the culture at 30°C with vigorous shaking (e.g., 200 rpm) until the mid-log phase.

-

Induce the expression of the metabolic pathway if using an engineered strain (e.g., with IPTG).

-

Add (S)-(-)-limonene to the culture. Due to its volatility and potential toxicity, it can be added neat, in an organic solvent (e.g., dodecane), or fed in a stepwise manner. A typical starting concentration is 0.1-0.5% (v/v).

-

Continue incubation at 30°C for 24-72 hours.

-

Monitor the production of perillic acid by periodically taking samples, extracting with an organic solvent (e.g., ethyl acetate) after acidification, and analyzing by GC-MS or HPLC.

-

2. Biotransformation using Yarrowia lipolytica

The yeast Yarrowia lipolytica is a robust host for the production of various chemicals and has been shown to efficiently convert limonene to perillic acid.

-

Strain: Yarrowia lipolytica (e.g., ATCC 18942).

-

Culture Medium: YM broth (Yeast extract, Malt extract, Peptone, Glucose).

-

Inoculum Preparation: Grow a pre-culture in YM broth at 28°C for 24-48 hours.

-

Biotransformation Conditions:

-

Inoculate the production medium with the pre-culture.

-

Grow the cells at 28°C with shaking until the desired cell density is reached.

-

Harvest the cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0).

-

Add (S)-(-)-limonene to the cell suspension.

-

Incubate the reaction mixture at 25-30°C with shaking for 48-72 hours.

-

Extract and analyze the product as described for P. putida.

-

3. Biotransformation using Recombinant Escherichia coli

E. coli is a widely used host for heterologous expression of biosynthetic pathways.

-

Strain: E. coli (e.g., BL21(DE3)) harboring plasmids containing the genes for limonene-7-hydroxylase, perillyl alcohol dehydrogenase, and perillyl aldehyde dehydrogenase.

-

Culture Medium: LB or a defined minimal medium.

-

Inoculum Preparation: Grow an overnight culture in LB medium with appropriate antibiotics.

-

Biotransformation Conditions:

-

Inoculate fresh medium with the overnight culture.

-

Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and lower the temperature to 18-30°C.

-

After a few hours of induction, add (S)-(-)-limonene.

-

Continue the cultivation for another 24-48 hours.

-

Extract and analyze the product.

-

Enzyme Assay Protocols

1. Cytochrome P450 Limonene-7-Hydroxylase Assay

This assay measures the initial rate of limonene hydroxylation.

-

Reaction Mixture (in a total volume of 1 ml):

-

100 mM Phosphate buffer (pH 7.5)

-

1-10 µM Purified cytochrome P450 enzyme or microsomal fraction

-

1-5 µM Cytochrome P450 reductase

-

1 mM NADPH

-

100 µM (S)-(-)-Limonene (added from a stock solution in a suitable solvent like ethanol or DMSO)

-

-

Procedure:

-

Pre-incubate all components except NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to quantify the formation of perillyl alcohol.

-

2. Perillyl Alcohol Dehydrogenase Assay

This is a spectrophotometric assay that monitors the production of NADH.

-

Reaction Mixture (in a total volume of 1 ml):

-

100 mM Glycine-NaOH buffer (pH 9.0-10.0)

-

2 mM NAD⁺

-

1-10 mM (S)-(-)-Perillyl alcohol

-

Appropriate amount of purified enzyme or cell-free extract

-

-

Procedure:

-

Combine the buffer, NAD⁺, and perillyl alcohol in a cuvette.

-

Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

-

Initiate the reaction by adding the enzyme.

-

Record the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

3. Perillyl Aldehyde Dehydrogenase Assay

Similar to the alcohol dehydrogenase assay, this method tracks NADH formation.

-

Reaction Mixture (in a total volume of 1 ml):

-

100 mM Phosphate buffer (pH 8.0)

-

2 mM NAD⁺

-

0.1-1 mM (S)-(-)-Perillyl aldehyde

-

Appropriate amount of purified enzyme or cell-free extract

-

-

Procedure:

-

Follow the same procedure as for the perillyl alcohol dehydrogenase assay.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the initial reaction rate.

-

Conclusion

The biosynthesis of this compound from limonene presents a promising avenue for the sustainable production of this valuable pharmaceutical compound. This technical guide has outlined the core enzymatic steps, provided available quantitative data, and detailed experimental protocols to aid researchers in this field. Further research focusing on the detailed kinetic characterization of the individual enzymes and the optimization of whole-cell biocatalytic systems will be instrumental in advancing the industrial-scale production of this compound.

References

- 1. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perillyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Whole cells of recombinant CYP153A6-E. coli as biocatalyst for regioselective hydroxylation of monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Expression and kinetic characterization of recombinant human stomach alcohol dehydrogenase. Active-site amino acid sequence explains substrate specificity compared with liver isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Steady-state kinetic analysis of aldehyde dehydrogenase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bovine lens aldehyde dehydrogenase. Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Perillic Acid: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-(-)-Perillic acid (PA), a naturally occurring monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), has garnered significant scientific interest for its potential as a multi-targeted anticancer agent.[1][2][3] This technical document provides an in-depth examination of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. The core mechanism involves the inhibition of post-translational protein prenylation, which critically disrupts the function of key oncogenic signaling proteins, most notably those in the Ras superfamily.[1] This primary action triggers a cascade of downstream events, including the induction of cell cycle arrest, primarily in the G0/G1 phase, and the activation of apoptotic pathways.[4][5] This whitepaper synthesizes current in vitro evidence, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: Inhibition of Protein Prenylation

The foundational anticancer activity of perillic acid stems from its ability to interfere with protein prenylation, a critical post-translational modification.[1] This process involves the covalent attachment of isoprenoid lipid moieties—farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP)—to cysteine residues near the C-terminus of specific proteins.[1] This modification is essential for the proper subcellular localization and function of numerous proteins involved in cell growth, differentiation, and survival, including the Ras family of small GTPases.[1][6]

This compound has been shown to inhibit the enzymes responsible for this process: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[4][7] By preventing the attachment of farnesyl and geranylgeranyl groups, PA effectively blocks the membrane association of key signaling proteins.[1] Oncogenic Ras proteins, for example, are constitutively active and require farnesylation to anchor to the plasma membrane, where they initiate downstream mitogenic signaling.[6][8] The inhibition of this process is a key event in the anticancer action of perillic acid.

Disruption of Downstream Signaling Pathways

By preventing Ras prenylation and membrane localization, perillic acid effectively attenuates signaling through the Ras/MAPK pathway, a central cascade controlling cell proliferation and survival.[8] In mitogen-activated T lymphocytes, perillic acid treatment led to a dose-dependent depletion of membrane-bound Ras proteins and a decrease in the levels of phosphorylated (activated) MAP kinase (MAPK), without altering total MAPK levels.[8] This demonstrates a direct interruption of the signal transduction from Ras to downstream effectors.

Cellular Outcomes

The disruption of critical signaling pathways by this compound manifests in two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

A predominant effect of perillic acid on cancer cells is the induction of cell cycle arrest, typically in the G0/G1 phase.[4][9] This prevents cells from entering the S phase, thereby halting DNA synthesis and proliferation.[9] This G1 arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with perillic acid or its precursor, perillyl alcohol, leads to an increased expression of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1.[5][10] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2), which are essential for progression through the G1 checkpoint.

Induction of Apoptosis

In addition to halting proliferation, perillic acid actively induces programmed cell death, or apoptosis, in various cancer cell lines, including non-small cell lung cancer and pancreatic adenocarcinoma.[5][11] The apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis. Treatment with perillic acid has been shown to increase the expression of pro-apoptotic proteins like Bak and Bax.[5][11] The upregulation of these proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of executioner caspases like caspase-3.[5][12]

Quantitative Data on Efficacy

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| (S)-Perillic acid derivative 4 | U251 | Glioblastoma | 10.12 ± 0.32 | 72 | [13] |

| (S)-Perillic acid derivative 4 | HepG2 | Hepatocellular Carcinoma | 5.23 ± 0.11 | 72 | [13] |

| (S)-Perillic acid derivative 5 | U251 | Glioblastoma | 3.10 ± 0.12 | 72 | [13] |

| (S)-Perillic acid derivative 5 | HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 | 72 | [13] |

| Perillic acid | A549 | Non-Small Cell Lung Cancer | ~340 µg/mL (2 mM) | 24 | [5][12] |

| Perillic acid | H520 | Non-Small Cell Lung Cancer | ~340 µg/mL (2 mM) | 24 | [5][12] |

Note: IC50 values can vary based on experimental conditions. Data for perillic acid on NSCLC cells were estimated from dose-response curves where 2 mM was a key concentration used.

Key Experimental Protocols

Reproducing the findings related to perillic acid's mechanism of action requires standardized methodologies. Below are detailed protocols for key in vitro assays.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium or vehicle control medium.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

-

Cell Culture and Treatment: Seed 1x10⁶ cells in 100 mm dishes. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Acquisition and Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. Analyze the resulting histograms using cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[12]

Western Blotting for Protein Expression

This protocol is used to detect and quantify changes in the expression levels of specific proteins involved in signaling, cell cycle, and apoptosis.

-

Protein Extraction: Treat cells as described for other assays. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., Ras, p21, Bax, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through a well-defined, multi-pronged mechanism of action. Its primary ability to inhibit protein prenylation serves as a powerful upstream event that disables critical oncogenic drivers like Ras. This leads to the downstream suppression of pro-proliferative signaling and the induction of two favorable cellular outcomes: G0/G1 cell cycle arrest and apoptosis. The upregulation of key tumor suppressor and pro-apoptotic proteins such as p21, Bak, and Bax underscores its ability to reactivate endogenous cancer-suppressing pathways.

While the in vitro evidence is compelling, further research is necessary. Future studies should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into robust preclinical animal models to evaluate efficacy, pharmacokinetics, and optimal dosing.

-

Combination Therapies: Investigating the synergistic potential of perillic acid with conventional chemotherapeutics or targeted agents.[5][12]

-

Biomarker Identification: Identifying predictive biomarkers to determine which tumor types and patient populations are most likely to respond to perillic acid-based therapies.[11]

-

Delivery Systems: Developing novel formulations or delivery systems to improve the bioavailability and tumor-specific targeting of perillic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [scirp.org]

- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of protein prenyltransferases by oxygenated metabolites of limonene and perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of protein prenylation by metabolites of limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perillic acid inhibits Ras/MAP kinase-driven IL-2 production in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prenylated proteins and lymphocyte proliferation: inhibition by d-limonene related monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Cell Cycle Arrest by the Isoprenoids Perillyl Alcohol, Geraniol, and F" by Dean A. Wiseman, Sean R. Werner et al. [digitalcommons.butler.edu]

- 11. Induction of the apoptosis-promoting protein Bak by perillyl alcohol in pancreatic ductal adenocarcinoma relative to untransformed ductal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]

(S)-(-)-Perillic Acid: A Comprehensive Technical Guide on its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid (PA), a natural monoterpene and a major metabolite of d-limonene and perillyl alcohol (POH), has emerged as a promising candidate in oncology research. Exhibiting a range of antineoplastic properties, PA has been shown to modulate critical cellular processes implicated in cancer progression. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanisms of action, effects on signaling pathways, and a summary of key preclinical data. Detailed experimental protocols and visual representations of cellular pathways are included to support further research and development efforts in this area.

Introduction

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their potential therapeutic applications, particularly in cancer treatment. This compound is a key metabolite of perillyl alcohol, a compound that has advanced to clinical trials for cancer therapy.[1] Understanding the specific contributions of perillic acid to the overall anticancer effects of its parent compounds is crucial for the development of more targeted and effective therapies. This document synthesizes the current knowledge on the antineoplastic activities of this compound.

Mechanisms of Antineoplastic Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

Perillic acid has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by PA involves the modulation of key regulatory proteins.

One of the central pathways affected by PA is the intrinsic apoptotic pathway, which is mitochondria-dependent. Treatment with perillic acid has been shown to upregulate the expression of pro-apoptotic proteins such as Bax.[1][2] Bax, upon activation, leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[2][3] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

The mechanism underlying PA-induced cell cycle arrest involves the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression. Studies have shown that PA can increase the expression of the CDK inhibitor p21.[1][2] p21, in turn, inhibits the activity of CDK2 and CDK4, which are essential for the transition from the G1 to the S phase of the cell cycle.[3]

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with and modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in Ras are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. While its precursor, perillyl alcohol, is known to inhibit Ras signaling, perillic acid's direct effects are still under investigation.[4] However, as a major metabolite, it is believed to contribute to the overall inhibition of this pathway observed with POH treatment. Inhibition of this pathway by monoterpenes can lead to decreased cell proliferation and induction of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. While direct studies on perillic acid are limited, its precursor, perillyl alcohol, has been shown to inhibit the phosphorylation and activation of Akt.[5] By inhibiting Akt, POH and likely PA can promote apoptosis and reduce cell survival.

Quantitative Data on Antineoplastic Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |

| A549 | Non-small cell lung cancer | Varies with experimental conditions | [5] |

| H520 | Non-small cell lung cancer | Varies with experimental conditions | [5] |

| PANC-1 | Pancreatic Cancer | Non-toxic at 200 µM (used in combination) | [6] |

| BxPC-3 | Pancreatic Cancer | Non-toxic at 200 µM (used in combination) | [6] |

Note: IC50 values can be significantly influenced by different experimental conditions.[5]

In vivo studies on the parent compound, perillyl alcohol, have demonstrated significant tumor growth inhibition. In a sarcoma-180 tumor model, intraperitoneal administration of POH at 100 and 200 mg/kg/day resulted in tumor growth inhibition rates of 35.3% and 45.4%, respectively.[2] In a nude mouse model with orthotopically transplanted KPL-1 human breast cancer cells, POH at a dose of 75 mg/kg administered intraperitoneally three times a week suppressed tumor growth.[7]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound's antineoplastic activity.

Cell Viability and Cytotoxicity Assay (MTT/AlamarBlue)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue is added to each well and incubated. Viable cells with active metabolism convert the reagent into a colored formazan product (MTT) or a fluorescent signal (AlamarBlue).

-

Data Acquisition: The absorbance (for MTT) or fluorescence (for AlamarBlue) is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.

Protocol Overview:

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol Overview:

-

Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

-

Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[10]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways that are modulated by this compound.

Protocol Overview:

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, p21, cleaved caspase-3, phosphorylated ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

-

Imaging: The chemiluminescent signal is captured using an imaging system, and the protein bands are quantified.[8]

Conclusion and Future Directions

This compound demonstrates significant potential as an antineoplastic agent, acting through the induction of apoptosis and cell cycle arrest, and the modulation of key cancer-related signaling pathways. The data presented in this technical guide underscore the importance of further investigation into its therapeutic efficacy, both as a standalone agent and in combination with existing cancer therapies. Future research should focus on elucidating its detailed molecular targets, optimizing its delivery, and evaluating its efficacy and safety in more advanced preclinical and clinical settings. The development of derivatives of perillic acid may also lead to compounds with enhanced potency and improved pharmacological properties.

References

- 1. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol [mdpi.com]

- 3. Monoterpenes inhibit proliferation of human colon cancer cells by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of protein prenyltransferases by oxygenated metabolites of limonene and perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of In Vitro Pancreatic Cancer Cell Growth Inhibition by mda-7/IL-24 and Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

(S)-(-)-Perillic acid as a human metabolite of perillyl alcohol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillyl alcohol (POH), a naturally occurring monoterpene, has demonstrated promising anticancer properties in preclinical studies. Following oral administration in humans, POH is extensively and rapidly metabolized, with (S)-(-)-perillic acid (PA) being one of its principal and biologically active metabolites. The therapeutic effects of POH are often attributed to the actions of its metabolites. This technical guide provides a comprehensive overview of the human metabolism of perillyl alcohol to perillic acid, presents quantitative pharmacokinetic data from clinical trials, details key experimental protocols for its analysis, and illustrates its mechanism of action on critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of POH and its derivatives as potential anticancer agents.

Metabolism of (S)-(-)-Perillyl Alcohol in Humans

Upon oral administration, (S)-(-)-perillyl alcohol undergoes significant first-pass metabolism, primarily in the liver, resulting in low to undetectable plasma concentrations of the parent compound.[1][2][3][4] The metabolic cascade is initiated by the oxidation of the alcohol moiety, a process mediated by cytochrome P450 (CYP) enzymes, to form perillyl aldehyde.[1] This intermediate is subsequently oxidized by aldehyde dehydrogenase to yield this compound.[1] Perillic acid can be further metabolized through reduction to dihydroperillic acid (DHPA) or undergo conjugation with glucuronic acid for excretion.[1]

Caption: Metabolic pathway of (S)-(-)-perillyl alcohol in humans.

Quantitative Pharmacokinetic Data

Phase I clinical trials have provided valuable insights into the pharmacokinetic profiles of the major metabolites of perillyl alcohol in cancer patients. The following tables summarize the dose-dependent plasma concentrations of perillic acid and dihydroperillic acid.

Table 1: Pharmacokinetic Parameters of Perillic Acid (PA) in Human Plasma Following Oral Administration of Perillyl Alcohol

| Dose of Perillyl Alcohol (mg/m²/dose) | Dosing Schedule | Cmax (µM)[5] | Tmax (h) | Half-life (h)[2] |

| 800 | t.i.d. | 175 | 2-3 | ~2 |

| 1200 | q.i.d. | 433.2 ± 245.8 (Day 15) | 1-3 | ~2 |

| 1600 | t.i.d. | 472 | 2-3 | ~2 |

| 2400 | t.i.d. | 456 | 2-3 | ~2 |

| 2800 | t.i.d. | 774.1 ± 439.6 (Day 15) | Not Reported | Not Reported |

Data are presented as mean ± SD where available. t.i.d. = three times a day; q.i.d. = four times a day.

Table 2: Pharmacokinetic Parameters of Dihydroperillic Acid (DHPA) in Human Plasma Following Oral Administration of Perillyl Alcohol

| Dose of Perillyl Alcohol (mg/m²/dose) | Dosing Schedule | Cmax (µM)[5] | Tmax (h) | Half-life (h)[2] |

| 800 | t.i.d. | 7.1 | 3-5 | ~2 |

| 1200 | q.i.d. | 22.6 ± 12 (Day 15) | 1-3 | ~2 |

| 1600 | t.i.d. | 34.2 | 3-5 | ~2 |

| 2400 | t.i.d. | 26.2 | 3-5 | Not Reported |

| 2800 | t.i.d. | 42.4 ± 15.24 (Day 15) | Not Reported | Not Reported |

Data are presented as mean ± SD where available. t.i.d. = three times a day; q.i.d. = four times a day.

Experimental Protocols

Quantification of Perillic Acid in Human Plasma via HPLC-UV

This section details a robust high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of perillic acid in human plasma samples.

Caption: Workflow for perillic acid quantification in plasma.

3.1.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Blank human plasma

3.1.2. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

3.1.3. Procedure

-

Mobile Phase Preparation: An exemplary mobile phase consists of a 70:30 (v/v) mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile. The solution should be filtered and degassed prior to use.

-

Standard and Calibration Curve Preparation: A stock solution of perillic acid is prepared in methanol. This is then serially diluted with the mobile phase to create a series of working standards (e.g., 0.1 to 100 µg/mL) for the calibration curve.

-

Sample Preparation:

-

To 50 µL of plasma, add 100 µL of acetonitrile for protein precipitation.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Inject 20 µL of the prepared sample or standard onto the C18 column.

-

Perform isocratic elution with the mobile phase at a flow rate of 1.0 mL/min.

-

Monitor the eluent by UV detection at a wavelength of 215 nm.

-

-

Quantification: Generate a calibration curve by plotting the peak areas of the standards against their concentrations. The concentration of perillic acid in the unknown samples is then determined from this curve.

In Vitro Protein Farnesyltransferase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of perillic acid on protein farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway.

3.2.1. Principle This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a Ras-derived peptide substrate, catalyzed by FTase. The inhibition of this reaction by perillic acid is quantified. A variety of detection methods can be employed, including radioactivity, fluorescence, or antibody-based detection of a tagged substrate.

3.2.2. Materials and Reagents

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

A suitable peptide substrate for FTase (e.g., a biotinylated peptide with a C-terminal CAAX box)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT)

-

Detection reagents (dependent on the chosen method, e.g., radiolabeled FPP and scintillation counting, or a fluorescently labeled substrate and fluorescence plate reader)

3.2.3. Procedure

-

Prepare a range of concentrations of perillic acid in the assay buffer.

-

In a 96-well plate, combine the FTase enzyme, the peptide substrate, and the perillic acid solution (or vehicle control).

-

Initiate the enzymatic reaction by adding FPP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding EDTA or a strong acid).

-

Quantify the amount of farnesylated peptide product using the chosen detection method.

-

Calculate the percentage of FTase inhibition for each concentration of perillic acid compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the perillic acid concentration.

Impact on Cellular Signaling Pathways

A significant aspect of the anticancer activity of perillic acid is its ability to inhibit protein prenylation. This post-translational modification is essential for the function of numerous proteins involved in cell growth and proliferation, most notably the Ras family of small GTPases.

Inhibition of the Ras/MAPK Signaling Pathway

The Ras proteins are critical mediators of signals from cell surface receptors to the nucleus, regulating cell proliferation, survival, and differentiation. The biological activity of Ras is contingent upon its localization to the inner surface of the plasma membrane, a process that requires the covalent attachment of a farnesyl lipid group. This farnesylation is catalyzed by the enzyme farnesyltransferase (FTase).

Caption: Perillic acid inhibits the Ras signaling pathway.

Perillic acid acts as an inhibitor of FTase, thereby preventing the farnesylation of Ras. Without this lipid anchor, Ras cannot associate with the plasma membrane, which is a prerequisite for its interaction with upstream activators and downstream effectors. This disruption of Ras localization effectively blocks the activation of the downstream mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), leading to a reduction in cell proliferation and potentially inducing apoptosis in cancer cells.

Conclusion

This compound is a pivotal human metabolite of perillyl alcohol, exhibiting significant biological activity that is central to the potential therapeutic effects of its parent compound. Its pharmacokinetic profile demonstrates systemic availability following oral administration of perillyl alcohol. The primary mechanism of action involves the inhibition of protein prenylation, leading to the disruption of key oncogenic signaling pathways such as the Ras/MAPK cascade. The methodologies and data compiled in this guide offer a robust framework for the continued investigation and development of perillyl alcohol and perillic acid in oncology. Further research is essential to fully harness the therapeutic potential of these natural compounds for the treatment and prevention of cancer.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Monoterpene: An In-depth Technical Guide to the Early Discovery and Characterization of Perillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillic acid, a naturally occurring monoterpenoid, has garnered significant attention in the scientific community for its potential therapeutic properties, particularly in oncology. This technical guide delves into the seminal early studies that led to the discovery and initial characterization of this intriguing molecule. We will explore the historical context of its isolation, the classical methods used for its structural elucidation, and the foundational research into its biological activities. This document aims to provide a comprehensive resource for researchers by presenting quantitative data in structured tables, detailing early experimental protocols, and visualizing key pathways and workflows.

Discovery and Initial Characterization

The story of perillic acid begins in the early 20th century with the chemical analysis of essential oils from the Perilla plant.

Botanical Origin and First Isolation

Perillic acid was first identified as a constituent of the essential oil derived from a species of the Perilla plant. In 1910, a sample of the volatile extract from what was then identified as Perilla nankinensis Decne was sent from Japan to the Schimmel & Co. aroma industry in Leipzig, Germany, for chemical analysis.[1] The subsequent report, published in 1911 by Semmler and Zaar, described a strongly levorotatory aldehyde (αD −150), perillaldehyde, as the main component of the oil.[1]

The First Chemical Identification of Perillic Acid

The first formal identification of perillic acid was made by Semmler and Zaar in 1911. They characterized it as an oxidation product of perillaldehyde. Their work laid the foundation for understanding the chemical nature of this monoterpenoid.

-

Starting Material: Purified perillaldehyde.

-

Oxidation: Exposure of perillaldehyde to air (oxygen) over an extended period. Alternatively, a mild oxidizing agent available at the time, such as silver oxide (Ag₂O), could have been used for a more controlled reaction.

-

Work-up: The reaction mixture would then be subjected to an extraction process. This would typically involve dissolving the mixture in an organic solvent and then using an aqueous basic solution (like sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer would be separated and then acidified to re-protonate the perillic acid, causing it to precipitate.

-

Purification: The precipitated perillic acid would be collected by filtration and could be further purified by recrystallization from a suitable solvent.

Early Physical and Chemical Characterization Data

Early 20th-century characterization relied on physical constants and classical chemical reactions. Spectroscopic methods were not yet available. The table below summarizes the known physical properties of perillic acid from early and modern studies for comparison.

| Property | Reported Value | Reference/Comment |

| Molecular Formula | C₁₀H₁₄O₂ | Determined by early elemental analysis. |

| Molecular Weight | 166.22 g/mol | Calculated from the molecular formula. |

| Melting Point | 129-131 °C (for (S)-(-)-perillic acid) | Modern determination. Specific melting point from Semmler and Zaar's 1911 work is not readily available in current literature. |

| Specific Rotation ([α]D) | +138° (for (+)-perillic acid from Pseudomonas gladioli) | Reported in later studies on biotransformation.[1] The levorotatory nature of the aldehyde from the original plant suggests the initially isolated acid was likely levorotatory. |

| pKa | ~4.79 | Indicates a moderately weak acid.[2] |

Early Synthetic and Biosynthetic Approaches

Following its discovery, methods for the synthesis of perillic acid were explored, both through chemical means and biological transformations.

Chemical Synthesis

The selective oxidation of the exocyclic methyl group of limonene to produce perillic acid is chemically challenging due to multiple competing reaction sites.[1] Early efforts often resulted in low yields.[1] One of the more successful early chemical methods involved the oxidation of perillaldehyde.

This method provides a more controlled synthesis than air oxidation. A representative protocol for the oxidation of an aldehyde to a carboxylic acid using silver oxide is as follows:

-

Preparation of Silver Oxide: Freshly precipitated silver oxide is prepared by reacting a solution of silver nitrate with a solution of sodium hydroxide. The resulting precipitate is washed to remove impurities.

-

Reaction: The perillaldehyde is dissolved in a suitable solvent (e.g., ethanol or aqueous ethanol). The freshly prepared silver oxide is added to this solution.

-

Heating: The reaction mixture is heated, often with stirring, for a specific period. The progress of the reaction can be monitored by the consumption of the aldehyde.

-

Filtration: Once the reaction is complete, the mixture is filtered to remove the precipitated metallic silver and any unreacted silver oxide.

-

Isolation and Purification: The filtrate containing the sodium salt of perillic acid is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the perillic acid. The solid is then collected by filtration, washed, and purified by recrystallization.

Biotransformation

Microbial transformation of monoterpenes emerged as a more selective method for producing perillic acid.[1] Various microorganisms, including bacteria and yeasts, were found to be capable of oxidizing limonene to perillic acid.[1]

Caption: Generalized workflow for the microbial production of perillic acid from limonene.

Early Investigations into Biological Activity

The initial interest in the biological effects of perillic acid and its precursors, perillyl alcohol and limonene, was largely focused on their potential as anticancer agents. A key mechanism of action identified in early studies was the inhibition of protein prenylation.[1]

Inhibition of Protein Prenylation

Protein prenylation is a post-translational modification essential for the function of several proteins involved in cell signaling, including the Ras family of oncoproteins.[1] This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase).[1] Early in vitro studies demonstrated that metabolites of limonene and perillyl alcohol could inhibit these enzymes.

Caption: Inhibition of Ras protein farnesylation by perillic acid.

Early assays to determine the inhibitory activity of compounds on FTase typically involved the following components:

-

Enzyme Source: Purified or partially purified FTase from a source such as bovine brain or yeast (Saccharomyces cerevisiae).[1]

-

Substrates:

-

A protein or peptide substrate containing the C-terminal "CAAX" box motif recognized by FTase (e.g., Ras protein).

-

Radiolabeled farnesyl pyrophosphate (e.g., [³H]FPP) to allow for the detection of its transfer to the protein substrate.

-

-

Test Compound: Perillic acid dissolved in a suitable solvent.

-

Reaction: The enzyme, protein substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of the radiolabeled FPP.

-

Detection: After a specific incubation period, the reaction is stopped. The amount of radioactivity incorporated into the protein substrate is measured. This is often done by precipitating the protein and then measuring the radioactivity of the precipitate using liquid scintillation counting.

-

Data Analysis: The inhibitory activity of perillic acid is determined by comparing the amount of farnesylation in the presence of the compound to a control reaction without the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Early Anticancer Studies

The ability of perillic acid and its parent compound, perillyl alcohol, to inhibit the growth of cancer cells was investigated in early in vitro studies.